molecular formula C20H26N2OS3 B2815226 (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421477-28-2

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2815226
CAS No.: 1421477-28-2
M. Wt: 406.62
InChI Key: GHJBAHIEVADAOL-UHFFFAOYSA-N
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Description

The compound "(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone" features a complex hybrid structure integrating a piperidine ring, a thiophene-substituted cyclopentyl group, and a methylthiazole-thioether moiety. The thiophene and thiazole heterocycles may enhance binding affinity through π-π interactions or hydrophobic effects, while the thioether linkage could improve metabolic stability compared to ether or ester analogs .

Properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS3/c1-15-13-25-19(21-15)26-14-16-6-10-22(11-7-16)18(23)20(8-2-3-9-20)17-5-4-12-24-17/h4-5,12-13,16H,2-3,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJBAHIEVADAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine/Piperazine-Based Derivatives

  • Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): This analog replaces the piperidine ring with a piperazine scaffold and introduces a trifluoromethylphenyl group. In contrast, the target compound’s piperidine ring offers fewer hydrogen-bonding sites, which could reduce off-target interactions .

Thiophene-Containing Compounds

  • Thiazolyl Pyridines (e.g., (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)carbonyl)pyridin-2-yl)ethynyl)pyridine-2-carboxylic acid): These derivatives feature pyridine and thiazole rings linked to thiophene. However, the cyclopentyl-thiophene group in the target compound introduces steric bulk, which could limit membrane permeability compared to linear analogs .

Cyclopentyl-Substituted Methanones

  • 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one derivatives: These compounds replace the cyclopentyl group with a butanone chain. The cyclopentyl moiety in the target compound likely enhances rigidity, improving conformational stability during receptor binding. However, this modification may reduce solubility compared to flexible alkyl chains .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Heterocycles Synthesis Method Potential Advantages
Target Compound Piperidine, Cyclopentyl Methylthiazole-thioether, Thiophene Thiazole, Thiophene Multi-step coupling Metabolic stability, CNS targeting
Compound 21 Piperazine Trifluoromethylphenyl, Thiophene Thiophene HOBt/TBTU coupling Enhanced solubility, specificity
Thiazolyl Pyridines Pyridine, Thiazole Thiophene-carbonyl Thiazole, Thiophene Three-component reaction Kinase inhibition, π-π interactions
Piperazin-1-yl Butanone Derivatives Piperazine, Butanone Trifluoromethylphenyl None Amide coupling Flexibility, improved solubility

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves coupling a pre-functionalized piperidine with a thiophene-cyclopentyl precursor, as seen in analogous piperazine-thiophene syntheses . Challenges include steric hindrance during cyclopentyl-thiophene conjugation.
  • Biological Activity : While direct activity data for the target compound are unavailable, structural analogs like Compound 21 show promise in CNS drug discovery due to piperazine’s affinity for serotonin receptors . The methylthiazole group may confer antibacterial or anticancer properties, as seen in thiazole-containing drugs .
  • However, the cyclopentyl group may reduce water solubility, necessitating formulation optimization .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer: Synthesis requires multi-step protocols with precise control of reaction conditions. For example:
  • Step 1: Use triethylamine as a catalyst in ethanol for nucleophilic substitution reactions to form thioether linkages .
  • Step 2: Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF for cyclization) to enhance intermediate stability .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to remove byproducts .
    Key Parameters: Reaction time (6–12 hrs), pH (neutral to slightly basic), and inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups .

Q. How can structural integrity be confirmed post-synthesis?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C): Assign peaks to thiophene (δ 6.8–7.2 ppm), piperidine (δ 2.5–3.5 ppm), and methylthiazole (δ 2.3 ppm) .
  • IR: Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .
  • HPLC/MS: Validate purity (>95%) and molecular weight (e.g., [M+H⁺] = calculated m/z ± 0.5 Da) .

Q. What preliminary biological assays are suitable for assessing its bioactivity?

  • Methodological Answer: Screen for antimicrobial and anticancer activity:
  • Antimicrobial: Broth microdilution (MIC ≤ 16 µg/mL against S. aureus or E. coli) .
  • Anticancer: MTT assay (IC₅₀ < 50 µM in HeLa or MCF-7 cells) with positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 or kinase inhibition) to identify molecular targets .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Selection: Prioritize proteins with hydrophobic pockets (e.g., kinases, GPCRs) due to the compound’s thiophene/piperidine motifs .
  • Docking Parameters: Grid box size = 25 ų, exhaustiveness = 100. Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds with active-site residues .
  • Validation: Compare with experimental IC₅₀ values to refine scoring functions .

Q. How to resolve contradictions between solubility data and observed bioactivity?

  • Methodological Answer: Address poor aqueous solubility (logP ~3.5) while maintaining activity:
  • Salt Formation: Synthesize hydrochloride salts to enhance solubility (test in PBS pH 7.4) .
  • Prodrug Design: Introduce ester or glycoside groups at the piperidine nitrogen for hydrolytic activation .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size < 200 nm) to improve bioavailability .

Q. What strategies optimize regioselectivity in derivative synthesis?

  • Methodological Answer: Control steric/electronic effects during functionalization:
  • Electrophilic Substitution: Use directing groups (e.g., -OMe) on thiophene to favor C-5 position .
  • Cross-Coupling: Suzuki-Miyaura reactions with Pd(PPh₃)₄ for aryl-thiazole bond formation .
  • Protection/Deprotection: Temporarily block reactive sites (e.g., piperidine NH with Boc groups) .

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